molecular formula C6H9ClN4O2S B10915232 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide

Cat. No.: B10915232
M. Wt: 236.68 g/mol
InChI Key: HKCAUPCCXPLXDZ-UHFFFAOYSA-N
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Description

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is a chemical compound that features a pyrazole ring substituted with a chloro group and a sulfinyl-acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the sulfide derivative.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The pyrazole ring and sulfinyl-acetohydrazide moiety may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide is unique due to its specific combination of a chloro-substituted pyrazole ring and a sulfinyl-acetohydrazide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H9ClN4O2S

Molecular Weight

236.68 g/mol

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfinyl]acetohydrazide

InChI

InChI=1S/C6H9ClN4O2S/c7-5-1-9-11(2-5)4-14(13)3-6(12)10-8/h1-2H,3-4,8H2,(H,10,12)

InChI Key

HKCAUPCCXPLXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CS(=O)CC(=O)NN)Cl

Origin of Product

United States

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